N-(4-methoxyphenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a methoxyphenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of Thiophene Moiety: The thiophene moiety is often attached through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the thiophene moiety.
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(FURAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(4-METHOXYPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of both the benzofuran and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H21NO3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21NO3S/c1-15-6-11-20-16(2)22(27-21(20)13-15)23(25)24(14-19-5-4-12-28-19)17-7-9-18(26-3)10-8-17/h4-13H,14H2,1-3H3 |
InChI Key |
DNZQNBNZIQRQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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